molecular formula C9H12S B14323738 2-(But-1-en-1-yl)-3-methylthiophene CAS No. 103527-75-9

2-(But-1-en-1-yl)-3-methylthiophene

Cat. No.: B14323738
CAS No.: 103527-75-9
M. Wt: 152.26 g/mol
InChI Key: DMGQTXKANDYDDT-UHFFFAOYSA-N
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Description

2-(But-1-en-1-yl)-3-methylthiophene is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds characterized by a five-membered ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(But-1-en-1-yl)-3-methylthiophene can be achieved through several methods. One common approach involves the reaction of 3-methylthiophene with but-1-en-1-yl halides under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the thiophene ring acts as a nucleophile, attacking the electrophilic carbon of the butenyl halide.

Industrial Production Methods: Industrial production of this compound often involves catalytic processes to enhance yield and selectivity. Catalysts such as palladium or nickel complexes are employed to facilitate the coupling reactions between 3-methylthiophene and butenyl halides. These processes are optimized for large-scale production, ensuring high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(But-1-en-1-yl)-3-methylthiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the butenyl group to a butyl group, altering the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Butyl-substituted thiophenes.

    Substitution: Halogenated or alkylated thiophenes.

Scientific Research Applications

2-(But-1-en-1-yl)-3-methylthiophene has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, including conducting polymers and organic semiconductors.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: It is used in the production of specialty chemicals, including fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 2-(But-1-en-1-yl)-3-methylthiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving these molecular interactions, leading to the desired biological or pharmacological outcomes.

Comparison with Similar Compounds

  • 2-(But-1-en-1-yl)-4-methylthiophene
  • 2-(But-1-en-1-yl)-5-methylthiophene
  • 2-(But-1-en-1-yl)-3-ethylthiophene

Comparison: 2-(But-1-en-1-yl)-3-methylthiophene is unique due to the specific positioning of the butenyl and methyl groups on the thiophene ring. This structural arrangement influences its reactivity and properties, distinguishing it from other similar compounds. For instance, the position of the methyl group can affect the compound’s electronic distribution and steric hindrance, leading to differences in chemical behavior and applications.

Properties

CAS No.

103527-75-9

Molecular Formula

C9H12S

Molecular Weight

152.26 g/mol

IUPAC Name

2-but-1-enyl-3-methylthiophene

InChI

InChI=1S/C9H12S/c1-3-4-5-9-8(2)6-7-10-9/h4-7H,3H2,1-2H3

InChI Key

DMGQTXKANDYDDT-UHFFFAOYSA-N

Canonical SMILES

CCC=CC1=C(C=CS1)C

Origin of Product

United States

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